molecular formula C14H13BrO3 B6383480 3-Bromo-5-(3,4-dimethoxyphenyl)phenol, 95% CAS No. 1262003-53-1

3-Bromo-5-(3,4-dimethoxyphenyl)phenol, 95%

Cat. No. B6383480
CAS RN: 1262003-53-1
M. Wt: 309.15 g/mol
InChI Key: QJSAKTYTAIFLRN-UHFFFAOYSA-N
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Description

3-Bromo-5-(3,4-dimethoxyphenyl)phenol, 95% (3-B5DMPP), is an organic compound that is widely used in scientific research and laboratory experiments. It is a brominated phenol with a molecular weight of 308.2 g/mol, and has a melting point of 118-120°C. 3-B5DMPP is a white crystalline solid, and is soluble in acetone, ethanol, and methanol.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3,4-dimethoxyphenyl)phenol, 95% is not completely understood, but it is believed to act as an inhibitor of aromatase, an enzyme involved in the synthesis of estrogens. It is also believed to inhibit the activity of other enzymes involved in the metabolism of drugs, such as cytochrome P450.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(3,4-dimethoxyphenyl)phenol, 95% are not fully understood, but it is believed to have anti-inflammatory and antioxidant properties. It is also believed to have a role in the regulation of glucose metabolism, and may be useful in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Bromo-5-(3,4-dimethoxyphenyl)phenol, 95% in laboratory experiments is its high purity, which makes it ideal for use in sensitive applications. However, it is important to note that 3-Bromo-5-(3,4-dimethoxyphenyl)phenol, 95% is a powerful inhibitor of aromatase, and care must be taken to avoid its use in experiments involving the synthesis of estrogens.

Future Directions

In the future, 3-Bromo-5-(3,4-dimethoxyphenyl)phenol, 95% may be used to develop new drugs for the treatment of a variety of diseases and conditions, including cancer, diabetes, and cardiovascular disease. It may also be used to develop new materials for use in industrial applications. Additionally, further research may be conducted to better understand the biochemical and physiological effects of 3-Bromo-5-(3,4-dimethoxyphenyl)phenol, 95%, and to develop safer and more effective ways to use it in laboratory experiments.

Synthesis Methods

3-Bromo-5-(3,4-dimethoxyphenyl)phenol, 95% can be synthesized through the reaction of 3-bromo-4-hydroxybenzaldehyde with 3,4-dimethoxybenzaldehyde in the presence of an acid catalyst. The reaction is typically carried out in a solvent such as toluene or acetonitrile, and the product is purified by recrystallization.

Scientific Research Applications

3-Bromo-5-(3,4-dimethoxyphenyl)phenol, 95% is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of drug metabolism, and the development of new materials. It is also used as a catalyst in organic synthesis, and as a reagent in organic chemistry.

properties

IUPAC Name

3-bromo-5-(3,4-dimethoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO3/c1-17-13-4-3-9(7-14(13)18-2)10-5-11(15)8-12(16)6-10/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSAKTYTAIFLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)Br)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686436
Record name 5-Bromo-3',4'-dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262003-53-1
Record name 5-Bromo-3',4'-dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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